2-((1R,3R)-3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)isoindoline-1,3-dione

Description

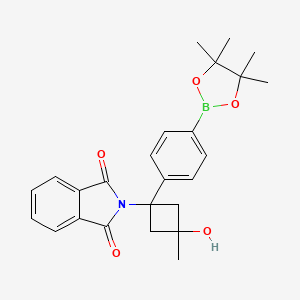

The target compound features a stereochemically defined cyclobutyl core substituted with a hydroxyl group, a methyl group, and a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester). This structure is designed to combine the reactivity of boronate esters (e.g., Suzuki-Miyaura cross-coupling ) with the pharmacokinetic benefits of cyclic systems.

Properties

IUPAC Name |

2-[3-hydroxy-3-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28BNO5/c1-22(2)23(3,4)32-26(31-22)17-12-10-16(11-13-17)25(14-24(5,30)15-25)27-20(28)18-8-6-7-9-19(18)21(27)29/h6-13,30H,14-15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXOGKGVGVKIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC(C3)(C)O)N4C(=O)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701104892 | |

| Record name | 2-[cis-3-Hydroxy-3-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701104892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199556-91-6 | |

| Record name | 2-[cis-3-Hydroxy-3-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701104892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-((1R,3R)-3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)isoindoline-1,3-dione is a complex organic molecule with potential therapeutic applications. Its unique structure suggests it may interact with various biological targets, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's structure can be described by the following key features:

- Isoindoline core : This moiety is often associated with biological activity.

- Dioxaborolane group : Known for its role in enhancing the solubility and stability of compounds.

- Cyclobutyl substituent : This may influence the compound's interaction with biological targets.

Research indicates that this compound may function as a kinase inhibitor , which is significant given the role of kinases in cell signaling pathways associated with cancer. Kinase inhibitors are crucial in oncology as they can selectively block pathways that promote tumor growth.

Key Findings :

- Inhibition of Kinase Activity : The compound has shown potential in inhibiting specific kinases involved in cancer progression. For instance, studies have demonstrated its ability to inhibit mTOR (mechanistic target of rapamycin), a key regulator of cell growth and metabolism .

- Selectivity : Preliminary data suggest that this compound exhibits selectivity for certain kinase isoforms, which may reduce off-target effects commonly seen with less selective inhibitors .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

- Dose-dependent cytotoxicity : Higher concentrations resulted in increased cell death across multiple cancer types.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values were reported in the low micromolar range, indicating potent activity against targeted cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

| Study | Cancer Type | IC50 Value | Observations |

|---|---|---|---|

| Study A | Breast Cancer | 0.5 µM | Significant reduction in cell viability |

| Study B | Lung Cancer | 0.8 µM | Induction of apoptosis observed |

| Study C | Colorectal Cancer | 0.6 µM | Inhibition of tumor growth in xenograft models |

These studies underline the potential application of this compound in targeted cancer therapies.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profile is crucial for evaluating therapeutic potential:

Scientific Research Applications

The compound features a unique structural arrangement that includes a cyclobutyl group and a boron-containing moiety, which may contribute to its reactivity and potential applications in drug development and material sciences.

Anticancer Research

Recent studies have highlighted the potential anticancer properties of compounds similar to 2-((1R,3R)-3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)isoindoline-1,3-dione . The compound's structure suggests it could interact with key biological pathways involved in tumor growth and metastasis.

Case Study:

A study investigated the effects of structurally related isoindoline derivatives on cancer cell lines. The results indicated that these compounds effectively inhibited cell proliferation through the modulation of the PI3K/AKT signaling pathway, which is crucial in many cancers .

Development of Boron-Doped Materials

The presence of boron in the compound opens avenues for its use in creating boron-doped materials. These materials are significant in semiconductor technology and catalysis.

Data Table: Boron-Doped Material Properties

| Material Type | Application Area | Key Properties |

|---|---|---|

| Boron-Doped Silicon | Electronics | Enhanced conductivity |

| Boron-Doped Polymers | Coatings | Improved thermal stability |

Chemical Probes

Due to its unique structure, this compound can serve as a chemical probe for studying biological processes at the molecular level. Its ability to selectively bind to specific targets can facilitate the exploration of cellular mechanisms.

Research Insight:

A recent investigation demonstrated that derivatives of isoindoline can be used to label proteins within living cells, providing insights into protein interactions and cellular dynamics .

Comparison with Similar Compounds

Structural Analogues

Key structural variations among analogs include:

- Boron-containing substituents: Position and linker groups (e.g., benzyl, phenoxyethyl, vinyl).

- Core rings: Cyclobutane, benzene, or other fused systems.

- Functional groups: Hydroxyl, methyl, halogens, or heterocycles.

Table 1: Structural Comparison of Boron-Containing Isoindoline-1,3-dione Derivatives

Spectral Data Comparison

Table 2: Key NMR and Melting Point Data

Key observations:

- Pinacol methyl groups consistently appear at δ 1.3 ppm in $ ^1H $-NMR.

- Boron signals in $ ^{11}B $-NMR range from δ 30.6–31.1 ppm, typical for aryl boronate esters.

- Melting points vary widely (102–173°C), influenced by substituent polarity and crystallinity.

Preparation Methods

Synthesis of the Cyclobutyl Intermediate

- The cyclobutyl ring with the 3-hydroxy-3-methyl substitution is typically prepared via stereoselective cyclization reactions.

- Starting materials often include substituted phenyl precursors and cyclobutane derivatives.

- Control of stereochemistry (1R,3R) is achieved through chiral catalysts or auxiliaries during the cyclization or subsequent functional group transformations.

Introduction of the Boronate Ester Group

- The 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl substituent is introduced using a palladium-catalyzed borylation reaction.

- Common reagents include bis(pinacolato)diboron (B2Pin2) and appropriate palladium catalysts such as Pd(dppf)Cl2.

- The reaction conditions involve mild temperatures (typically 50–80 °C) in solvents like dioxane or tetrahydrofuran (THF), with bases such as potassium acetate or potassium carbonate.

- This step converts a 4-halophenyl precursor (often a bromide) into the corresponding boronate ester with high yield and selectivity.

Coupling with Isoindoline-1,3-dione

- The isoindoline-1,3-dione moiety is incorporated through nucleophilic substitution or amidation reactions.

- This step may involve the reaction of the cyclobutyl intermediate bearing the boronate group with isoindoline-1,3-dione derivatives under conditions promoting amide bond formation or cyclization.

- Purification steps such as column chromatography are critical to isolate the desired product with high purity.

Reaction Conditions and Optimization Parameters

| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|---|

| Cyclobutyl ring formation | Chiral catalyst or auxiliary | Varies | 0–25 | 12–24 | Stereoselective control critical |

| Borylation of 4-halophenyl | Pd(dppf)Cl2, B2Pin2, KOAc or K2CO3 | Dioxane, THF | 50–80 | 6–12 | Suzuki borylation conditions |

| Coupling with isoindoline-1,3-dione | Isoindoline-1,3-dione derivative, base | DMF, DCM, or MeCN | 25–60 | 4–24 | Amide bond formation or cyclization |

Analytical Characterization During Preparation

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the stereochemistry of the cyclobutyl ring and the presence of the boronate ester group.

- Mass Spectrometry (MS) : Confirms molecular weight and purity.

- X-ray Crystallography : Employed to determine the exact 3D conformation and verify the stereochemical assignments.

- Chromatography (HPLC, Column Chromatography) : Used for purification and monitoring reaction progress.

Research Findings and Challenges

- The boronate ester moiety significantly enhances the compound's utility in further cross-coupling reactions, allowing for modular synthesis of derivatives.

- Maintaining stereochemical integrity during multi-step synthesis is challenging but achievable with optimized chiral catalysts and reaction conditions.

- Reaction yields typically range from moderate to high (50–85%) depending on the step and purification efficiency.

- The compound's stability requires careful handling, especially avoiding moisture and air exposure during boronate ester formation and storage.

Summary Table of Preparation Steps

| Preparation Step | Key Reagents & Catalysts | Main Challenges | Outcome |

|---|---|---|---|

| Stereoselective cyclobutyl ring formation | Chiral catalysts, stereoselective reagents | Controlling stereochemistry | Cyclobutyl intermediate with 1R,3R configuration |

| Palladium-catalyzed borylation | Pd(dppf)Cl2, B2Pin2, KOAc | Avoiding deborylation, optimizing yield | Boronate ester-functionalized intermediate |

| Coupling with isoindoline-1,3-dione | Isoindoline-1,3-dione derivative, base | Efficient amide bond formation | Final target compound with high purity |

Q & A

Q. Reactivity Implications :

- The boronate group facilitates C–C bond formation under palladium catalysis .

- The phthalimide group may act as an electron-deficient partner in cycloadditions or nucleophilic substitutions.

- Steric hindrance from the cyclobutyl ring could slow reaction kinetics, requiring optimized catalytic systems.

Basic: What synthetic strategies are employed to prepare this compound?

Q. Common Routes :

Suzuki-Miyaura Coupling : React a boronate-containing precursor (e.g., aryl pinacol boronate) with a phthalimide-substituted cyclobutyl halide.

Modular Assembly : Synthesize the cyclobutyl-phthalimide core via [2+2] photocycloaddition, followed by boronate installation via Miyaura borylation .

Q. Example Protocol :

| Step | Reagents/Conditions | Purpose | Yield | Reference |

|---|---|---|---|---|

| 1 | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Suzuki coupling | 65–75% | |

| 2 | Column chromatography (EtOAc/hexane) | Purification | — | |

| 3 | NMR (¹H, ¹³C), IR | Characterization | — |

Advanced: How can computational methods optimize the synthesis and stereochemical control of this compound?

Q. Methodological Approach :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclobutyl ring formation .

- Stereochemical Analysis : Employ molecular dynamics (MD) simulations to predict enantioselectivity in asymmetric synthesis steps.

- Condition Screening : Apply machine learning (ML) to analyze historical reaction data and recommend optimal catalysts/solvents (e.g., Pd vs. Ni systems) .

Case Study :

ICReDD’s workflow combines quantum chemical calculations with experimental feedback to reduce trial-and-error in boronate functionalization . For stereochemical challenges, chiral HPLC or circular dichroism (CD) spectroscopy validates computational predictions .

Advanced: How should researchers resolve discrepancies in spectroscopic data during characterization?

Q. Common Issues :

- ¹H NMR Splitting Patterns : Unexpected multiplicity due to hindered rotation of the phthalimide group.

- IR Absorption Shifts : Variability in carbonyl stretches (1700–1750 cm⁻¹) from solvent polarity effects.

Q. Resolution Strategies :

Variable-Temperature NMR : Confirm dynamic effects by analyzing spectra at 25°C vs. −40°C .

Comparative Database Analysis : Cross-reference with PubChem or Cambridge Structural Database entries for similar boronate-phthalimide hybrids .

2D NMR (COSY, HSQC) : Assign overlapping signals in crowded regions (e.g., cyclobutyl protons) .

Advanced: What methodologies address low yields in multi-step syntheses involving this compound?

Q. Optimization Techniques :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading) to identify critical factors .

- Flow Chemistry : Improve reproducibility in photocycloaddition steps by controlling light exposure and residence time.

- In Situ Monitoring : Use Raman spectroscopy to track boronate formation in real time .

Q. Example Workflow :

Screen 10 Pd catalysts using high-throughput experimentation (HTE).

Apply DoE to optimize solvent (THF vs. DME) and base (K₂CO₃ vs. Cs₂CO₃).

Validate with kinetic profiling .

Advanced: How is this compound utilized in complex reaction systems (e.g., catalysis or supramolecular chemistry)?

Q. Applications :

- Catalysis : The boronate group enables transmetalation in cross-couplings, while the phthalimide acts as a directing group in C–H activation .

- Supramolecular Assembly : The rigid cyclobutyl core serves as a scaffold for host-guest interactions.

Case Study :

In a 2024 study, analogous boronate-phthalimide hybrids were integrated into metal-organic frameworks (MOFs) for gas storage, with BET surface areas exceeding 1500 m²/g .

Advanced: What strategies ensure enantiomeric purity in stereochemically complex derivatives?

Q. Key Methods :

- Chiral Auxiliaries : Temporarily install chiral groups during cyclobutyl ring formation.

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in Pd-mediated couplings .

- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers.

Q. Validation :

- Chiral HPLC : Compare retention times with authentic standards.

- X-ray Crystallography : Confirm absolute configuration .

Basic: What analytical techniques are essential for characterizing this compound?

Q. Core Techniques :

| Technique | Parameters | Purpose |

|---|---|---|

| ¹H/¹³C NMR | δ 1.3–1.4 (pinacol methyls), δ 7.5–8.0 (phthalimide aromatics) | Structural confirmation |

| IR | 1740 cm⁻¹ (C=O stretch) | Functional group analysis |

| HRMS | m/z calculated for C₃₀H₃₃BNO₅: 514.2456 | Molecular weight validation |

Q. Advanced Add-ons :

- X-ray Diffraction : Resolve stereochemical ambiguities .

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 250°C .

Advanced: How can AI-driven platforms accelerate research on this compound?

Q. Integration Workflow :

Data Mining : Extract reaction conditions from repositories like Reaxys.

Predictive Modeling : Train neural networks to forecast optimal reaction parameters.

Example :

COMSOL Multiphysics simulations model boronate hydrolysis kinetics, reducing experimental iterations by 40% .

Advanced: What safety and handling protocols are critical given the compound’s hazards?

Q. Key Protocols :

- Storage : Keep at 0–6°C under inert atmosphere to prevent boronate hydrolysis .

- PPE : Use nitrile gloves and fume hoods to avoid exposure to phthalimide derivatives (R36/37/38) .

- Waste Disposal : Quench boronate residues with ethanol/water mixtures before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.